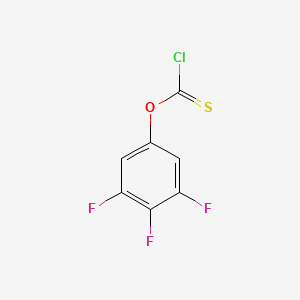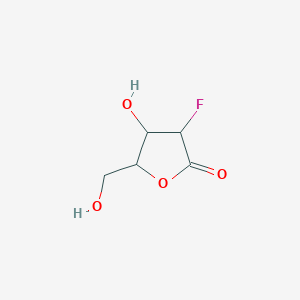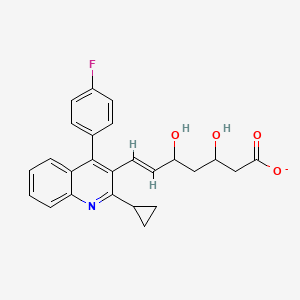
(Z)-Pitavastatin Calcium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound primarily used as a lipid-lowering agent. It belongs to the class of drugs known as statins, which are used to manage hypercholesterolemia and prevent cardiovascular diseases. This compound works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursor molecules. The key steps include the formation of the lactone ring, introduction of the side chain, and subsequent conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and compliance with regulatory standards. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its purest form.
化学反应分析
Types of Reactions: (Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
(Z)-Pitavastatin Calcium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is extensively researched for its therapeutic potential in managing cholesterol levels and preventing cardiovascular diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
作用机制
The primary mechanism of action of (Z)-Pitavastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This action helps in preventing the buildup of cholesterol in the arteries, thereby reducing the risk of cardiovascular diseases.
相似化合物的比较
- Atorvastatin Calcium
- Rosuvastatin Calcium
- Simvastatin
Comparison: (Z)-Pitavastatin Calcium Salt is unique in its high potency and favorable pharmacokinetic profile. Compared to other statins, it has a longer half-life and higher bioavailability, which allows for lower dosing and reduced risk of side effects. Additionally, it has shown a lower potential for drug-drug interactions, making it a preferred choice for patients on multiple medications.
属性
分子式 |
C25H23FNO4- |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+ |
InChI 键 |
VGYFMXBACGZSIL-VAWYXSNFSA-M |
手性 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


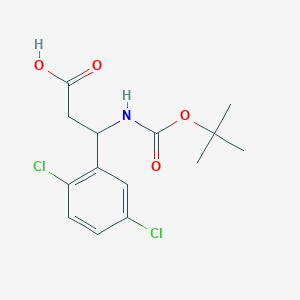
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
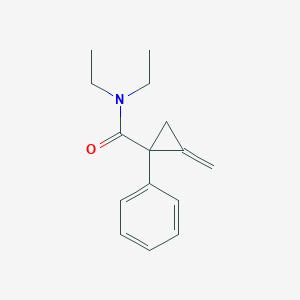




![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)
